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molecular formula C9H18O3 B8435383 Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Cat. No. B8435383
M. Wt: 174.24 g/mol
InChI Key: CUMKAFSGVPFTCR-UHFFFAOYSA-N
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Patent
US09051248B2

Procedure details

To a solution of acid from Step 1 (2.92 g, 13.9 mmol) in a mixture of THF/DMF (5:1, 60 mL) was added isopropylchloroformate (2.71 mL, 20.9 mmol). After 20 h of stirring at room temperature, the solution was cooled to 0° C. and NaBH4 (1.06 g, 27.9 mmol) followed methanol (5 mL) was added to the solution. After 30 min of stirring, a saturated aqueous solution of ammonium chloride was added (20 mL) and followed by ethyl acetate (20 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine, dried with magnesium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was purified by silica gel chromatography (hexanes/ethyl acetate 95:5 to 60:40). After evaporation at low temperature, ethyl 5-hydroxy-4,4-dimethyl-pentanoate (1.82 g, 75% yield) was obtained as a volatile colorless oil.
Name
acid
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na+].[CH2:2]([O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[C:9]([O-])=[O:10])[CH3:3].C(OC(Cl)=O)(C)C.[BH4-].[Na+].[Cl-].[NH4+]>C1COCC1.CN(C=O)C.C(OCC)(=O)C.CO>[OH:10][CH2:9][C:8]([CH3:12])([CH3:13])[CH2:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:14] |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
acid
Quantity
2.92 g
Type
reactant
Smiles
[Na+].C(C)OC(CCC(C(=O)[O-])(C)C)=O
Name
THF DMF
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
2.71 mL
Type
reactant
Smiles
C(C)(C)OC(=O)Cl
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 20 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added to the solution
STIRRING
Type
STIRRING
Details
After 30 min of stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexanes/ethyl acetate 95:5 to 60:40)
CUSTOM
Type
CUSTOM
Details
After evaporation at low temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCC(CCC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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